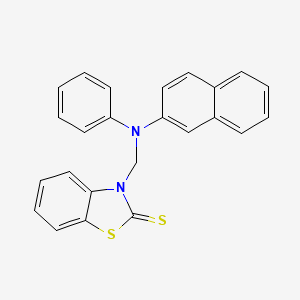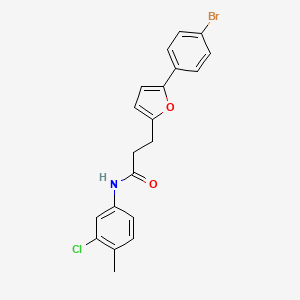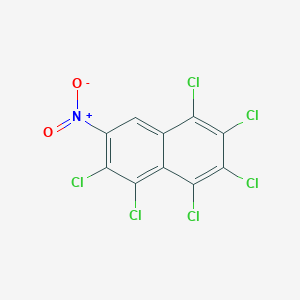
N,N'-di(1-methyl-2-carbethoxyvinyl)ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine is an organic compound with the molecular formula C14H24N2O4. It is a diethyl ester derivative of ethylenediamine and is characterized by the presence of two ethoxycarbonyl groups attached to the nitrogen atoms of the ethylenediamine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine typically involves the reaction of ethylenediamine with ethyl acrylate under controlled conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic nitrogen atoms of ethylenediamine attack the electrophilic carbon-carbon double bond of ethyl acrylate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development or as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ethoxycarbonyl groups may participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s biological or chemical activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis[1-(methoxycarbonyl)prop-1-en-2-yl]ethylenediamine: Similar structure but with methoxycarbonyl groups instead of ethoxycarbonyl groups.
N,N’-Bis[1-(acetoxycarbonyl)prop-1-en-2-yl]ethylenediamine: Contains acetoxycarbonyl groups instead of ethoxycarbonyl groups.
Uniqueness
N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine is unique due to its specific ethoxycarbonyl functional groups, which may impart distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
1695-79-0 |
|---|---|
Molekularformel |
C14H24N2O4 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
ethyl 3-[2-[(4-ethoxy-4-oxobut-2-en-2-yl)amino]ethylamino]but-2-enoate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-13(17)9-11(3)15-7-8-16-12(4)10-14(18)20-6-2/h9-10,15-16H,5-8H2,1-4H3 |
InChI-Schlüssel |
HMXUQEJOCJENHF-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(/NCCN/C(=C/C(=O)OCC)/C)\C |
Kanonische SMILES |
CCOC(=O)C=C(C)NCCNC(=CC(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(1-Adamantyl)ethyl]adamantane](/img/structure/B11962961.png)



![4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11962983.png)


![2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11962995.png)
![N,N'-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine](/img/structure/B11963001.png)

![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11963017.png)


